molecular formula C11H9N3O2 B14484472 Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- CAS No. 64469-20-1

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)-

Cat. No.: B14484472
CAS No.: 64469-20-1
M. Wt: 215.21 g/mol
InChI Key: RWOFVVVIOUVGHK-UHFFFAOYSA-N
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Description

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- is a chemical compound with a unique structure that combines a pyrimidine ring with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- typically involves the reaction of 2-amino-5-pyrimidine with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (2-amino-5-pyrimidinyl)(5-bromo-2-hydroxyphenyl)methanone
  • (2-amino-5-bromophenyl)(pyridin-2-yl)methanone

Uniqueness

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64469-20-1

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

(2-aminopyrimidin-5-yl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C11H9N3O2/c12-11-13-5-7(6-14-11)10(16)8-3-1-2-4-9(8)15/h1-6,15H,(H2,12,13,14)

InChI Key

RWOFVVVIOUVGHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(N=C2)N)O

Origin of Product

United States

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